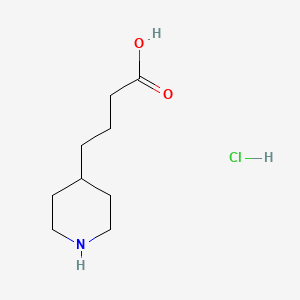

4-(Piperidin-4-yl)butanoic acid hydrochloride

概要

説明

4-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂ It is a hydrochloride salt form of 4-(Piperidin-4-yl)butanoic acid, which is characterized by the presence of a piperidine ring attached to a butanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.

Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through a series of reactions, such as alkylation or acylation, where the piperidine ring is reacted with a suitable butanoic acid derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to speed up the reaction and improve selectivity.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反応の分析

Amide Bond Formation

The carboxylic acid group readily participates in amide coupling reactions, a critical step in peptide synthesis and drug development. Key reagents and conditions include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| HOBt/HBTU-mediated | HOBt, HBTU, DIPEA in DMF | Amides with primary/secondary amines |

| DCC/NHS activation | DCC, NHS in anhydrous THF or DCM | Activated esters for bioconjugation |

Research Findings :

-

Coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one under HBTU/HOBt conditions yields neuropharmacologically active derivatives .

-

The Fmoc-protected analog is used in solid-phase peptide synthesis, where deprotection with piperidine enables sequential elongation .

Esterification

The carboxylic acid group forms esters via acid-catalyzed reactions:

| Reagent | Conditions | Application |

|---|---|---|

| Methanol/HCl | Reflux, 12–24 hrs | Methyl ester for solubility studies |

| SOCl₂ followed by ROH | Room temperature, 2–4 hrs | High-yield ester prodrugs |

Example : Conversion to tert-butyl esters using SOCl₂ and subsequent displacement with alcohols facilitates intermediate purification.

Piperidine Functionalization

The piperidine ring undergoes alkylation and acylation:

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halides, NaH in THF | Quaternary ammonium derivatives |

| Acylation | Acetyl chloride, pyridine | N-Acetylated analogs |

Case Study : Reaction with p-chlorobenzyl bromide under sodium hydride yields intermediates for nicotinic acetylcholine receptor (nAChR) modulators .

Oxidation and Reduction

While the piperidine ring is saturated, the butanoic acid chain can undergo redox reactions:

| Process | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone | Ketone derivatives |

| Reduction | LiAlH₄ in ether | Alcohol intermediates |

Mechanistic Insight : Oxidation of the γ-carbon generates ketones, which are precursors for heterocyclic scaffolds.

Deprotection Strategies

The Fmoc-protected derivative undergoes base-mediated deprotection:

| Deprotection Agent | Conditions | Application |

|---|---|---|

| 20% piperidine in DMF | 10–30 min, room temperature | Peptide synthesis |

Synthetic Utility : Sequential deprotection and coupling enable modular synthesis of peptide-drug conjugates .

Bioconjugation Reactions

The carboxylic acid is used to link biomolecules:

| Target | Coupling Method | Example |

|---|---|---|

| Antibodies | EDC/NHS chemistry | Antibody-drug conjugates (ADCs) |

| Fluorescent tags | Carbodiimide-mediated | Imaging probes for neuroscience |

Research Application : Conjugation with fluorescent dyes aids in tracking neurotransmitter receptor localization .

Salt Formation and Crystallization

The hydrochloride salt enhances stability and solubility:

| Process | Conditions | Outcome |

|---|---|---|

| Recrystallization | Ethanol/water mixture | High-purity crystalline form |

Industrial Relevance : Optimized crystallization protocols ensure batch consistency in pharmaceutical manufacturing.

科学的研究の応用

4-(Piperidin-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(Piperidin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission, cell signaling, and metabolic processes.

類似化合物との比較

4-(Piperidin-4-yl)butanoic acid: The free base form of the compound.

Piperidine: A simpler structure lacking the butanoic acid chain.

Butanoic Acid Derivatives: Compounds with similar butanoic acid chains but different substituents.

Uniqueness: 4-(Piperidin-4-yl)butanoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

生物活性

4-(Piperidin-4-yl)butanoic acid hydrochloride, a synthetic compound with a molecular weight of approximately 207.7 g/mol, is derived from piperidine and butanoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and proteomics. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

- Chemical Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 207.7 g/mol

- Structure : Contains a piperidine ring attached to a butanoic acid moiety.

Biological Activity Overview

Research indicates that this compound may modulate neurotransmission, suggesting potential therapeutic applications in treating neurological disorders. The compound's structural similarity to other piperidine derivatives points to possible interactions with neurotransmitter systems, particularly GABAergic pathways, which are crucial for inhibitory neurotransmission.

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence mood regulation and cognitive functions through its interaction with neurotransmitter systems.

- GABA Receptor Interaction : Evidence indicates that it may bind to GABA receptors, which could elucidate its therapeutic effects against anxiety and depression.

In Vitro Studies

In vitro studies have shown promising results regarding the biological activity of this compound against various neurological targets:

- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from damage associated with neurodegenerative diseases.

- Cognitive Enhancement : Some studies indicate potential cognitive-enhancing effects, warranting further investigation into its use as a nootropic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Uses |

|---|---|---|

| 4-Piperidinobutyric Acid | Piperidine derivative | Neuropharmacology research |

| 1-(4-Piperidinyl)-1-butanone | Ketone derivative | Potential analgesics |

| 3-Piperidinopropionic Acid | Piperidine derivative | Investigated for cognitive enhancement |

| N-Methylpiperidine | Alkylated piperidine | Used as a solvent and reagent |

Case Studies

- Neuropharmacological Research : A study explored the binding affinities of this compound with various CNS receptors, highlighting its interaction with GABAergic systems. This interaction is crucial for understanding its potential side effects and therapeutic applications.

- Proteomic Applications : The compound has been utilized in proteomics research, where its unique structure aids in the synthesis of analogs that may exhibit enhanced biological activities.

特性

IUPAC Name |

4-piperidin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPNREIRALGKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584224 | |

| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84512-08-3 | |

| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidine butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。